1,2,3,4-Tetramethylbenzene

Description

1,2,3,4-Tetramethylbenzene has been reported in Ceratophyllum demersum with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHMMEJUHBCKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060072 | |

| Record name | 1,2,3,4-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | 1,2,3,4-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

488-23-3, 25619-60-7 | |

| Record name | 1,2,3,4-Tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prehnitene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylbenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prehnitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96WT7D2WXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prehnitene: A Technical Guide for Researchers

COMPOUND IDENTIFICATION

-

Systematic Name: 1,2,3,4-Tetramethylbenzene

-

Common Name: Prehnitene

-

CAS Number: 488-23-3

Prehnitene, systematically named this compound, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2] It is one of three structural isomers of tetramethylbenzene, the others being isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene). At room temperature, prehnitene is a colorless liquid.[1] It is soluble in organic solvents like alcohol but nearly insoluble in water.[1]

This document serves as a comprehensive technical resource, providing essential data and methodologies relevant to the application of prehnitene in scientific research and development.

Molecular Structure

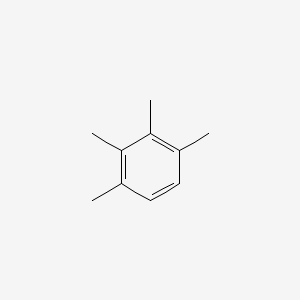

The structure of prehnitene consists of a benzene (B151609) ring substituted with four methyl groups at adjacent positions (1, 2, 3, and 4).

Caption: Molecular structure of Prehnitene (this compound).

Physicochemical Properties

The following table summarizes the key physical and chemical properties of prehnitene.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [1][2] |

| Molar Mass | 134.22 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.901 g/mL | [4] |

| Melting Point | -6.2 °C (266.9 K) | [1] |

| Boiling Point | 205 °C (478 K) | [1] |

| Flash Point | 68.3 °C (341.4 K) | [1] |

| Solubility in Water | 33.9 mg/L | [1] |

| Refractive Index | 1.515 | [4] |

| LogP (Octanol/Water) | 4.00 | [4] |

Spectroscopic Data

Key spectroscopic data for the characterization of prehnitene are provided below.

| Spectroscopy | Data (Solvent: CDCl₃) | Reference |

| ¹H NMR (90 MHz) | δ 2.17 (s, 6H, 2x CH₃), δ 2.24 (s, 6H, 2x CH₃), δ 6.88 (s, 2H, Ar-H) | [5] |

| ¹³C NMR (15.09 MHz) | δ 15.72, δ 20.63, δ 127.07, δ 133.83, δ 134.73 | [5] |

| Mass Spectrometry (EI) | Major Fragments (m/z): 119.0, 133.0, 91.0, 120.0, 77.0 | [5] |

| Infrared (IR) | Data available in the NIST WebBook | [6] |

Experimental Protocols

Synthesis of this compound

This protocol details a laboratory-scale synthesis of prehnitene from 1,2-bis(bromomethyl)-3,6-dimethylbenzene.[2]

Materials:

-

Lithium aluminum tetrahydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

1,2-bis(bromomethyl)-3,6-dimethylbenzene

-

Deionized water

-

15% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Under a nitrogen atmosphere, dissolve 3.8 g (0.1 mol) of lithium aluminum tetrahydride in 68 g of anhydrous THF in a reaction flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Prepare a solution of 5.84 g (0.02 mol) of 1,2-bis(bromomethyl)-3,6-dimethylbenzene in 80 g of anhydrous THF.

-

Add the solution from step 3 dropwise to the cooled LiAlH₄ solution over a period of 2 hours, maintaining the temperature at 0-5 °C.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 12-16 hours (overnight).

-

Cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of 3.9 g of deionized water while stirring.

-

Add 3.9 g of 15% aqueous NaOH solution to the mixture.

-

Add an additional 11.7 g of deionized water and stir the resulting slurry for 30 minutes.

-

Allow the mixture to stand, permitting the separation of the organic and aqueous layers.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the organic solution using a rotary evaporator to yield the product, this compound. The reported yield for this procedure is approximately 97.3%.[2]

Caption: Workflow for the laboratory synthesis of Prehnitene.

Applications and Relationships

Prehnitene is primarily used as an intermediate in the chemical industry.[1] Its most significant application is as a precursor for the synthesis of pyromellitic dianhydride (PMDA), a monomer essential for producing high-performance polymers like polyimides.[3][7] These polymers are valued for their thermal stability and are used in specialty films, coatings, and adhesives.[3][7] Prehnitene can also be used as a starting material for the synthesis of other complex organic molecules, including hexamethylbenzene.[3] While it has been identified as a human metabolite, its direct role in biological signaling or as an active pharmaceutical ingredient is not established.[5] Its relevance in drug development is primarily as a building block or solvent in synthetic chemistry.[3]

Caption: Relationship of Prehnitene to its isomers and key industrial application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 488-23-3 [chemicalbook.com]

- 4. This compound(488-23-3) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

Spectroscopic Data for 1,2,3,4-Tetramethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-Tetramethylbenzene (also known as prehnitene), a significant compound in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₄, with a molecular weight of 134.22 g/mol .[1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and methyl protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.88 | Singlet | 2H, Aromatic (H-5, H-6) |

| 2.24 | Singlet | 6H, Methyl (C-2, C-3 CH₃) |

| 2.17 | Singlet | 6H, Methyl (C-1, C-4 CH₃) |

| Solvent: CDCl₃, Frequency: 90 MHz[4] |

¹³C NMR (Carbon-13) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 134.73 | Aromatic (C-2, C-3) |

| 133.83 | Aromatic (C-1, C-4) |

| 127.07 | Aromatic (C-5, C-6) |

| 20.63 | Methyl (C-2, C-3 CH₃) |

| 15.72 | Methyl (C-1, C-4 CH₃) |

| Solvent: CDCl₃, Frequency: 15.09 MHz[4] |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (methyl groups) |

| 1610, 1490, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1380 | Medium | C-H bend (methyl groups) |

| 875 | Strong | C-H bend (aromatic, adjacent H) |

| Sample State: Liquid (Neat)[7][8] |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9][10][11]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~40 | [M]⁺ (Molecular Ion) |

| 119 | 100 (Base Peak) | [M-CH₃]⁺ |

| 105 | ~20 | [M-2CH₃+H]⁺ or [C₈H₉]⁺ |

| 91 | ~17 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl ion) |

| Source: NIST Mass Spectrometry Data Center[1][4] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Sample Preparation:

-

A small amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.[12] The use of a deuterated solvent is crucial to avoid overwhelming the sample signals with solvent proton signals.[12]

-

The concentration of the sample is typically in the range of 1-10 mg/mL.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.[13]

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field strength.[13]

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[13]

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.[3][14]

-

The number of scans is adjusted to obtain a spectrum with an adequate signal-to-noise ratio.[15]

Sample Preparation (Neat Liquid):

-

A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[16][17]

-

The plates are pressed together to create a thin film of the sample.

Data Acquisition:

-

The salt plates containing the sample are placed in the sample holder of the IR spectrometer.[18]

-

A background spectrum (of the empty salt plates) is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

-

The resulting spectrum shows the percentage of transmittance versus the wavenumber of the infrared radiation.[6]

Sample Introduction and Ionization:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a heated inlet system or gas chromatography for volatile compounds.[19]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a method known as Electron Ionization (EI).[9][11] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9][11]

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field.[11][20]

-

The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.[11][20]

-

A detector measures the abundance of ions at each m/z value.[11][20]

-

The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[9]

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for spectroscopic analysis.

Caption: Plausible fragmentation of this compound.

References

- 1. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. This compound | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experimental Design [web.mit.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 8. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. webassign.net [webassign.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. amherst.edu [amherst.edu]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetramethylbenzene from Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetramethylbenzene, also known as prehnitene, from xylene. The primary focus is on the Friedel-Crafts alkylation of ortho-xylene, which is the most direct route to the desired isomer. This document details the underlying chemical principles, a thorough experimental protocol, and methods for product purification and characterization. Quantitative data is presented in a clear, tabular format, and the reaction pathway is illustrated with a process diagram.

Introduction

This compound is a substituted aromatic hydrocarbon with applications in various fields of chemical synthesis, including as a starting material for specialty polymers and in the development of pharmaceutical intermediates. The controlled synthesis of this specific isomer from readily available xylenes (B1142099) presents a common challenge in organic chemistry due to the directing effects of the alkyl groups on the aromatic ring, which can lead to a mixture of isomers.

This guide focuses on the Friedel-Crafts methylation of ortho-xylene. The two adjacent methyl groups in o-xylene (B151617) direct incoming electrophiles (methyl groups) to the remaining positions on the benzene (B151609) ring. While this reaction can produce the desired 1,2,3,4-substitution pattern, it often yields a mixture of tetramethylbenzene isomers, including 1,2,3,5-tetramethylbenzene (B1211182) (isodurene) and 1,2,4,5-tetramethylbenzene (B166113) (durene), as well as higher methylated byproducts.[1] Therefore, careful control of reaction conditions and effective purification methods are crucial.

Reaction Mechanism and Pathway

The synthesis of this compound from ortho-xylene via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with a methylating agent, such as methyl chloride (CH₃Cl), to form a highly reactive methyl carbocation (CH₃⁺) or a polarized complex that acts as the electrophile.[1]

-

Electrophilic Attack: The electron-rich aromatic ring of ortho-xylene attacks the methyl electrophile. The existing methyl groups are activating and ortho-, para-directing. In the case of ortho-xylene, the initial methyl groups at positions 1 and 2 will direct the incoming methyl groups primarily to positions 4 and 5 (para to the existing methyls) and to a lesser extent to positions 3 and 6 (ortho to the existing methyls). To obtain the 1,2,3,4-isomer, substitution at the 3 and 4 positions is required.

-

Formation of the Sigma Complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the new methyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

This process occurs twice to introduce two additional methyl groups to the ortho-xylene molecule. The regioselectivity of the second methylation is influenced by both electronic and steric factors, often resulting in a mixture of isomers.

Logical Relationship of the Synthesis Pathway

Caption: Synthesis of this compound from o-Xylene.

Experimental Protocol

While a specific, high-yield synthesis of pure this compound from xylene is not extensively detailed in readily available literature due to the formation of isomeric mixtures, the following general procedure for Friedel-Crafts methylation of o-xylene can be adapted. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood, as it involves hazardous materials.

Materials:

-

o-Xylene (1,2-dimethylbenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Methyl chloride (CH₃Cl) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Anhydrous diethyl ether or carbon disulfide (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Gas inlet tube (if using methyl chloride)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for fractional distillation)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel (or gas inlet tube), place anhydrous aluminum chloride. The system should be protected from atmospheric moisture using drying tubes.

-

Addition of Solvent and o-Xylene: Add a suitable anhydrous solvent, such as carbon disulfide, to the flask, followed by o-xylene. Cool the mixture in an ice bath with stirring.

-

Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl chloride gas can be bubbled through the solution, or dimethyl sulfate can be added dropwise from the dropping funnel) to the stirred, cooled reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture of tetramethylbenzene isomers and other byproducts. Purify the this compound from this mixture using fractional distillation. Due to the close boiling points of the isomers, a highly efficient distillation column is required.

Quantitative Data

Due to the challenges in selective synthesis and the proprietary nature of industrial processes, detailed quantitative data for the direct synthesis of this compound from o-xylene is not widely published. The yield of the desired isomer is highly dependent on the specific reaction conditions, including the catalyst, temperature, and ratio of reactants.

| Parameter | Value/Range | Notes |

| Starting Material | o-Xylene | |

| Methylating Agent | Methyl Chloride or Dimethyl Sulfate | |

| Catalyst | Anhydrous Aluminum Chloride | |

| Reaction Temperature | Low to moderate | To minimize side reactions |

| Product Distribution | Mixture of tetramethylbenzene isomers | 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-isomers are expected. |

| Purification Method | Fractional Distillation | Challenging due to close boiling points. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table of Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons in the expected integration ratios and splitting patterns. |

| ¹³C NMR | Signals corresponding to the unique carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, as well as bands for the C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (134.22 g/mol ). |

Conclusion

The synthesis of this compound from xylene is a classic example of electrophilic aromatic substitution that highlights the challenges of controlling regioselectivity in Friedel-Crafts alkylations. While the methylation of o-xylene provides a direct route, the formation of a mixture of isomers is a significant hurdle. Successful synthesis relies on careful optimization of reaction conditions to favor the formation of the desired product and efficient purification techniques, such as fractional distillation, to isolate it from the isomeric byproducts. This guide provides a foundational understanding and a general experimental framework for researchers and professionals working on the synthesis of this and related substituted aromatic compounds.

References

Discovery and historical synthesis of prehnitene

An In-depth Technical Guide to the Discovery and Historical Synthesis of Prehnitene

This guide provides a comprehensive overview of the discovery, physicochemical properties, and key historical synthesis routes of prehnitene (1,2,3,4-tetramethylbenzene). It is intended for researchers, scientists, and professionals in chemical and drug development who require a technical understanding of this important aromatic hydrocarbon.

Introduction and Discovery

Prehnitene, systematically named this compound, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless, flammable liquid that is nearly insoluble in water but soluble in common organic solvents.[1] Prehnitene is one of three structural isomers of tetramethylbenzene, the others being durene (1,2,4,5-) and isodurene (1,2,3,5-).[1] It occurs naturally in coal tar and can be isolated industrially from the reformed fractions of oil refineries.[1]

While specific details of its initial isolation and characterization are not extensively documented in historical records, prehnitene was likely first synthesized and identified in the late 19th or early 20th century during broader investigations into aromatic substitution reactions.[2] The work of German chemist Oscar Jacobsen in 1886 on the rearrangement of polyalkylbenzene sulfonic acids, a reaction now named after him, was pivotal in the study of tetramethylbenzene isomers and provided an early pathway to compounds like prehnitene.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of prehnitene are summarized in the table below. This data is crucial for its handling, purification, and application in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 488-23-3 | [1][5] |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molar Mass | 134.22 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.90 g/cm³ (at 25 °C) | [1] |

| Melting Point | -6.2 °C / -4 °C | [1][6] |

| Boiling Point | 205 °C | [1][6] |

| Flash Point | 68.3 °C | [1] |

| Solubility in Water | 33.9 mg/L | [1] |

| Dipole Moment | 0.39 D | [6] |

Historical Methods of Synthesis

The synthesis of prehnitene has historically been achieved through two principal routes: Friedel-Crafts alkylation and the Jacobsen rearrangement. These methods highlight classic organic reaction mechanisms and remain relevant to the production of polymethylated aromatic compounds.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed in 1877, is a cornerstone of aromatic chemistry and a primary method for producing prehnitene.[7] The process typically involves the methylation of less-substituted benzene (B151609) derivatives, such as xylene or trimethylbenzenes, using an alkylating agent in the presence of a strong Lewis acid catalyst.[2][8]

-

Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a gas outlet to a trap) is charged with the aromatic substrate (e.g., pseudocumene) and a solvent (e.g., carbon disulfide).

-

Catalyst Addition: The flask is cooled in an ice-salt bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise while maintaining the low temperature.

-

Alkylation: The alkylating agent (e.g., methyl chloride) is added dropwise from the funnel over several hours. The reaction mixture is stirred vigorously throughout the addition.

-

Reaction Completion: After the addition is complete, the mixture is allowed to stir at low temperature for an additional period before being allowed to warm slowly to room temperature.

-

Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over an anhydrous salt (e.g., MgSO₄). The final product is isolated and purified from its isomers via meticulous fractional distillation.[8]

A significant challenge in this synthesis is controlling the regioselectivity to maximize the yield of the 1,2,3,4-isomer while minimizing the formation of durene, isodurene, and more highly substituted products like pentamethylbenzene (B147382).[8]

Jacobsen Rearrangement

The Jacobsen rearrangement is a distinctive reaction of polyalkylbenzenes, first described by Oscar Jacobsen in 1886.[3][4] The reaction involves treating a polyalkylbenzene with concentrated sulfuric acid, which induces the migration of alkyl groups around the aromatic ring.[9] This method is particularly useful as it can convert other tetramethylbenzene isomers or even pentamethylbenzene into prehnitene.

The reaction is believed to proceed via an intermolecular mechanism where a sulfonyl group is temporarily added to the ring, facilitating the transfer of a methyl group to another aromatic molecule.[4] Subsequent desulfonation yields the rearranged hydrocarbon. The reaction is generally limited to aromatic rings containing at least four alkyl or halogen substituents.[3][4]

References

- 1. Prehnitene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]

- 4. Jacobsen_rearrangement [chemeurope.com]

- 5. This compound | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prehnitene [stenutz.eu]

- 7. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1,2,3,4-Tetramethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetramethylbenzene (also known as prehnitene) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical research. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts.

Core Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in a range of common organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, the table includes qualitative descriptions and estimated values based on chemical principles and available information. It is important to note that "soluble" indicates that a significant amount of the solute dissolves, but the exact saturation point under specific conditions may vary.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Notes |

| Water | Inorganic | 25 | Insoluble (33.94 mg/L)[1][2] | Practically immiscible with water. |

| Methanol | Alcohol | Not Specified | Soluble[3][4] | A solution of 100 µg/mL is commercially available as a reference standard, indicating at least this level of solubility. |

| Ethanol | Alcohol | Not Specified | Soluble[3][4] | Generally soluble in alcohols. |

| Chloroform | Halogenated Hydrocarbon | Not Specified | Soluble | Based on general solubility principles of nonpolar compounds. |

| Ethyl Acetate | Ester | Not Specified | Soluble | Based on general solubility principles. |

| Toluene | Aromatic Hydrocarbon | Not Specified | Miscible (Expected) | "Like dissolves like" principle suggests high solubility or miscibility. |

| Hexane | Aliphatic Hydrocarbon | Not Specified | Soluble (Expected) | Expected to be soluble due to its nonpolar nature. |

| Acetone | Ketone | Not Specified | Soluble (Expected) | Expected to be soluble. |

| Diethyl Ether | Ether | Not Specified | Soluble (Expected) | Expected to be soluble. |

Experimental Protocols for Solubility Determination

A precise determination of solubility is critical for many applications. The following is a standard laboratory protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Variable temperature shaker or magnetic stirrer with hotplate

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

-

Vials for sample preparation and analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle by letting the vial stand in the temperature-controlled environment for several hours.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample solution under the same analytical conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Affecting Solubility

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

References

1,2,3,4-Tetramethylbenzene: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetramethylbenzene, also known as prehnitene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is one of three structural isomers of tetramethylbenzene.[1][2] While it has applications as a chemical intermediate and in the synthesis of polymers, its natural occurrence is of significant interest in fields ranging from geochemistry to natural product chemistry. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its analysis, and a summary of its presence in various natural matrices.

Natural Sources and Occurrence

This compound is found in a variety of natural sources, primarily of geological or biological origin. Its presence is often associated with the thermal maturation of organic matter or as a minor constituent of plant-derived essential oils.

Geological Sources:

-

Coal Tar: this compound is a known constituent of coal tar, a complex mixture of organic compounds produced during the carbonization of coal.[1][3]

-

Crude Oil and Petroleum Fractions: It occurs naturally in crude oil and can be isolated from petroleum reformate, specifically from the C₁₀ aromatic fraction.[3][4] Its presence in asphaltenes and crude oils from specific regions, such as the Tarim Basin, has been noted and is used in geochemical analysis to infer the depositional environment of source rocks.

Biological Sources:

-

Essential Oils: The compound has been identified as a volatile component in the essential oils of certain plants. Notably, it is found in the leaves and cones of Taxodium ascendens (pond cypress).

-

Aquatic Plants: There are reports of this compound being present in the aquatic plant Ceratophyllum demersum, commonly known as coontail or hornwort.[5]

-

Olive Oil: this compound has been listed as a compound found in olive oil.[6][7]

While the presence of this compound in these sources is documented, quantitative data on its concentration is scarce in publicly available literature. The tables below summarize the known occurrences.

Data Presentation

Table 1: Documented Natural Sources of this compound

| Source Category | Specific Source | Matrix |

| Geological | Coal | Coal Tar[1][3] |

| Petroleum | Crude Oil / Petroleum Reformate[3][4] | |

| Biological | Pond Cypress (Taxodium ascendens) | Essential Oil (from leaves and cones) |

| Coontail (Ceratophyllum demersum) | Plant Tissue[5] | |

| Olive (Olea europaea) | Olive Oil[6][7] |

Table 2: Quantitative Data on this compound Occurrence

| Source Matrix | Concentration Range | Method of Analysis | Reference |

| Data not available in cited literature |

A comprehensive review of the searched scientific literature did not yield specific quantitative concentration ranges for this compound in the identified natural sources.

Experimental Protocols

The detection and quantification of this compound from natural matrices typically involve extraction or distillation followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose due to its high separation efficiency and definitive identification capabilities.

Protocol 1: Extraction and Analysis from Plant Material (e.g., Taxodium ascendens)

This protocol is a generalized procedure for the extraction and analysis of volatile compounds from plant tissues.

1. Sample Preparation:

-

Fresh or dried plant material (leaves, cones) is collected.

-

The material is typically ground or finely chopped to increase the surface area for extraction.

2. Extraction (Steam Distillation):

-

A known mass of the prepared plant material is placed in a distillation flask with water.

-

The mixture is heated to boiling. The steam and volatilized essential oils are passed through a condenser.

-

The condensate (hydrosol and essential oil) is collected in a receiving vessel, often a Clevenger-type apparatus, which separates the less dense oil from the aqueous phase.

-

The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water.

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating aromatic hydrocarbons.

-

Injection: A small volume (e.g., 1 µL) of the essential oil, often diluted in a suitable solvent like hexane (B92381) or dichloromethane, is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C).

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode. As compounds elute from the GC column, they are fragmented and detected.

-

Identification: this compound is identified by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.

-

Quantification: For quantitative analysis, an internal standard (a known amount of a compound not present in the sample) is added to the sample before analysis. A calibration curve is generated using standards of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Isolation and Analysis from Geological Samples (e.g., Crude Oil Fraction)

This protocol describes a method for isolating this compound from a complex hydrocarbon mixture like a petroleum fraction.

1. Fractional Distillation:

-

Crude oil is subjected to fractional distillation to separate it into fractions based on boiling point ranges. The C₁₀ aromatic fraction, which contains tetramethylbenzenes, is collected.

2. Azeotropic Distillation:

-

To separate the isomers of tetramethylbenzene, which have very similar boiling points, azeotropic distillation can be employed. An azeotrope-forming agent is added to the hydrocarbon fraction, which selectively alters the volatility of the components, allowing for their separation.

3. Crystallization:

-

The enriched fraction containing this compound can be further purified by low-temperature crystallization. As the mixture is cooled, the different isomers may crystallize at different temperatures, allowing for their separation from the mother liquor.

4. GC-MS Analysis for Purity Assessment and Identification:

-

The isolated fraction is analyzed by GC-MS as described in Protocol 1 to confirm its identity and assess its purity. The comparison of the resulting mass spectrum with a reference library spectrum provides definitive identification.

Mandatory Visualization

Caption: Workflow for the extraction and analysis of this compound.

References

- 1. Prehnitene - Wikipedia [en.wikipedia.org]

- 2. crescentchemical.com [crescentchemical.com]

- 3. This compound | 488-23-3 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-tetramethyl benzene, 488-23-3 [thegoodscentscompany.com]

- 7. 1,2,3,4-tetramethyl benzene [flavscents.com]

An In-depth Technical Guide to the Thermochemical Properties of 1,2,3,4-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1,2,3,4-tetramethylbenzene, also known as prehnitene. The information is compiled from established sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. This document presents key thermochemical properties in a structured format, details the experimental methodologies used for their determination, and provides visualizations of experimental workflows and conceptual relationships.

Core Thermochemical Data

This compound (C₁₀H₁₄, molar mass: 134.22 g/mol ) is an aromatic hydrocarbon with significant applications in various industrial and research sectors.[1] A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. The following tables summarize the key thermochemical data for this compound in both its condensed and gas phases.

Condensed Phase Thermochemical Data

| Property | Value | Units | Temperature (K) | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°liquid) | -90.2 ± 1.2 | kJ/mol | 298.15 | Good, 1975[2] |

| -96.4 ± 3 | kJ/mol | 298.15 | Prosen, Johnson, et al., 1946[2] | |

| Standard Molar Enthalpy of Combustion (ΔcH°liquid) | -5845.7 ± 1.0 | kJ/mol | 298.15 | Good, 1975[3] |

| -5827.5 | kJ/mol | 298.15 | Banse and Parks, 1933[2] | |

| Liquid Phase Molar Entropy (S°liquid) | 265.4 | J/mol·K | 298.15 | Huffman, Parks, et al., 1931[2] |

| Constant Pressure Heat Capacity (Cp,liquid) | 244.3 | J/mol·K | 298 | Kurbatov, 1947[2] |

| 236.0 | J/mol·K | 291.9 | Huffman, Parks, et al., 1931[2] |

Gas Phase Thermochemical Data

| Property | Value | Units | Temperature (K) | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°gas) | -36.0 ± 1.4 | kJ/mol | 298.15 | Draeger, 1985 (based on unpublished measurement by W.D. Good)[4] |

| -37.6 ± 1.2 | kJ/mol | 298.15 | Computed from Good, 1975[4] | |

| -43.8 ± 3.0 | kJ/mol | 298.15 | Computed from Prosen, Johnson, et al., 1946[4] | |

| Constant Pressure Heat Capacity (Cp,gas) | 140.6 | J/mol·K | 200 | Draeger, 1985[4] |

| 186.1 ± 0.4 | J/mol·K | 298.15 | Draeger, 1985[5] | |

| 233.6 | J/mol·K | 400 | Draeger, 1985[5] | |

| 276.3 | J/mol·K | 500 | Draeger, 1985[5] | |

| 313.2 | J/mol·K | 600 | Draeger, 1985[5] | |

| 344.7 | J/mol·K | 700 | Draeger, 1985[5] | |

| 371.6 | J/mol·K | 800 | Draeger, 1985[5] | |

| 394.6 | J/mol·K | 900 | Draeger, 1985[5] | |

| 414.4 | J/mol·K | 1000 | Draeger, 1985[5] |

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work and computational studies. Below are detailed descriptions of the methodologies employed in the key cited research.

Determination of Enthalpy of Combustion by Bomb Calorimetry (Good, 1975)

The standard enthalpy of combustion of this compound was determined using a rotating-bomb calorimeter.

-

Apparatus: A platinum-lined, rotating-bomb calorimeter was utilized for the combustion experiments. The rotation of the bomb ensures a homogeneous final solution, which is crucial for accurate measurements.

-

Sample Preparation and Purity: The this compound sample was purified to a high degree, with its purity assessed by gas-liquid chromatography.

-

Experimental Procedure: A precisely weighed sample of the compound was placed in a platinum crucible within the bomb. A known amount of water was added to the bomb to saturate the internal atmosphere and dissolve the acidic combustion products. The bomb was then charged with high-purity oxygen to a pressure of 30 atmospheres. The combustion was initiated by passing an electric current through a fuse wire. The temperature change of the calorimeter system was measured with high precision.

-

Data Analysis: The energy equivalent of the calorimeter was determined by burning a standard substance, benzoic acid. The gross energy of combustion was calculated from the corrected temperature rise. Corrections were applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for bringing the reactants and products to the standard state of 298.15 K. The standard enthalpy of combustion was then calculated from the corrected energy of combustion.

Heat Capacity and Entropy Measurements (Huffman, Parks, et al., 1931)

The heat capacity and, subsequently, the entropy of this compound were determined using low-temperature calorimetry.

-

Apparatus: A Nernst-type adiabatic calorimeter was used for the heat capacity measurements over a range of low temperatures.

-

Experimental Procedure: The sample was cooled to a low temperature, and then heat was supplied electrically in small, known increments. The resulting temperature rise was measured. This process was repeated to obtain heat capacity values at various temperatures.

-

Data Analysis: The third law of thermodynamics was applied to the heat capacity data to calculate the standard entropy. The heat capacity curve was extrapolated to 0 K to determine the entropy at the lowest measurement temperature. The entropy at 298.15 K was then calculated by integrating the C_p/T versus T curve from 0 K to 298.15 K, including the entropy of any phase transitions that occurred within this temperature range.

Measurement of Liquid-Phase Heat Capacity (Kurbatov, 1947)

The specific heat of liquid this compound was measured over a range of temperatures.

-

Methodology: While the specific details of the apparatus are not extensively described in the available English summaries, the method likely involved a comparative calorimetric technique. In such methods, the heat capacity of the sample is determined by comparing the temperature change of the sample to that of a reference substance with a known heat capacity when the same amount of heat is applied to both. The experiments were conducted at various temperatures to determine the mean heat capacity over different temperature intervals.

Statistical Thermodynamics Calculations of Gas-Phase Properties (Draeger, 1985)

The ideal gas thermodynamic properties, including heat capacity and enthalpy of formation, were calculated using statistical thermodynamics based on vibrational spectroscopy data.

-

Computational Approach: The fundamental vibrational frequencies of the methylbenzenes were determined from experimental infrared and Raman spectra. These vibrational data, along with the molecular structure and moments of inertia, were used as input for statistical thermodynamic calculations.

-

Methodology: The rigid-rotor, harmonic-oscillator approximation was used to calculate the translational, rotational, and vibrational contributions to the thermodynamic functions. The contributions from internal rotations of the methyl groups were also considered and calculated separately. The calculated thermodynamic functions were found to be in good agreement with experimental data for related compounds, lending confidence to the values obtained for this compound.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Prehnitene - Wikipedia [en.wikipedia.org]

- 2. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 3. Benzene, 1,2,3,4-tetramethyl- (CAS 488-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 5. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

In-Depth Technical Guide: Health and Safety of 1,2,3,4-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,2,3,4-tetramethylbenzene (also known as prehnitene), tailored for a scientific audience. The following sections detail its hazards, safe handling procedures, and emergency response protocols, with quantitative data summarized for clarity and key processes visualized.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [1][2] |

| Molecular Weight | 134.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | No information available | [1] |

| Boiling Point | 203 °C / 397.4 °F | [1][4] |

| Melting Point | -6.2 °C (20.8 °F; 266.9 K) | [3] |

| Flash Point | 68 °C / 154.4 °F | [1] |

| Density | 0.9 g/cm³ | [1] |

| Vapor Pressure | 0.385 mmHg @ 25 °C (estimated) | [5] |

| Water Solubility | Immiscible | [4][6][7] |

| Solubility in Other Solvents | Soluble in alcohol, ether, and benzene. | [6][8] |

Toxicological Data

Toxicological data is crucial for assessing the potential health risks associated with exposure to this compound.

| Metric | Value | Species | Route | Source |

| Oral LD50 | >5000 mg/kg | Rat | Ingestion | [2][9] |

| Oral LD50 | 6408 mg/kg | Rat | Oral | [5] |

| Primary Skin Irritation | Mild positive response (erythema) | Rabbit | Dermal | [10][11][12] |

| Eye Irritation | Non-irritant | Rabbit | Ocular | [10][11][12] |

| Cutaneous Sensitization | Not a skin sensitizer | Guinea Pig | Dermal | [10][11][12] |

GHS Hazard Classification and Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

GHS classification aggregated from multiple sources.[2]

References

- 1. fishersci.ie [fishersci.ie]

- 2. This compound | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prehnitene - Wikipedia [en.wikipedia.org]

- 4. This compound [chembk.com]

- 5. 1,2,3,4-tetramethyl benzene, 488-23-3 [thegoodscentscompany.com]

- 6. This compound | 488-23-3 [amp.chemicalbook.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Acute toxicity of tetramethylbenzenes: durene, isodurene and prehnitene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Alkylation using 1,2,3,4-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring.[1] This document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation and acylation of 1,2,3,4-tetramethylbenzene, also known as prehnitene. Due to the electron-donating nature of its four methyl groups, prehnitene is a highly activated aromatic compound, making it a versatile substrate for the synthesis of more complex polyalkylated aromatic structures. These products can serve as key intermediates in the development of novel materials, pharmaceuticals, and other high-value chemicals.

The protocols outlined below are generalized procedures based on established Friedel-Crafts methodologies for similar polymethylated benzene (B151609) substrates. Researchers should consider these as a starting point and may need to optimize conditions for specific alkylating or acylating agents.

General Principles and Mechanisms

The Friedel-Crafts reaction encompasses two main types: alkylation and acylation. Both proceed via electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring.[2]

Alkylation: An alkyl group is introduced onto the aromatic ring, typically using an alkyl halide, alkene, or alcohol as the alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid.[1][2] The Lewis acid assists in the formation of a carbocation or a carbocation-like complex, which then acts as the electrophile.[3]

Acylation: An acyl group is introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.[4] The reaction forms an acylium ion, which is a potent electrophile. A key advantage of acylation is that the resulting ketone is less reactive than the starting material, preventing polyacylation.[2] The ketone product can subsequently be reduced to an alkyl group if desired.[4]

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize quantitative data from studies on the Friedel-Crafts alkylation of aromatic compounds structurally related to this compound. This data illustrates the influence of various reaction parameters on product yield.

Table 1: Effect of Temperature on the tert-Butylation of o-Xylene

| Temperature (°C) | Product Yield (%) |

| 37 | Low |

| 60 | High |

| >60 | Decreasing |

Note: Data adapted from studies on the tert-butylation of o-xylene, which serves as a model for the behavior of polymethylated benzenes.

Table 2: Influence of Reactant Molar Ratio on Alkylation Yield

| Molar Ratio (Aromatic : Alkyl Halide) | Product Yield |

| 1 : 1 | Moderate |

| Excess Aromatic | Increased |

Note: General trend observed in Friedel-Crafts alkylations to suppress polyalkylation.

Table 3: Impact of Catalyst Amount on Alkylation Yield

| Catalyst Amount (relative to alkyl halide) | Product Yield |

| Catalytic | Varies |

| Stoichiometric | Generally higher, but can lead to side reactions |

Note: Optimal catalyst amount is dependent on the specific reactants and conditions.

Experimental Protocols

Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of this compound with an Alkyl Halide

This protocol describes a general method for the alkylation of this compound using an alkyl halide and aluminum chloride as the catalyst.

Materials:

-

This compound (Prehnitene)

-

Alkyl halide (e.g., tert-butyl chloride, benzyl (B1604629) bromide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Crushed ice

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add this compound (1.0 eq.) and anhydrous DCM.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with stirring.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 eq.) to the stirred solution in portions, ensuring the temperature remains below 10 °C.

-

Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a beaker of crushed ice with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation of this compound

This protocol outlines a general method for the acylation of this compound using an acyl chloride.

Materials:

-

This compound (Prehnitene)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice and concentrated hydrochloric acid

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM.[5] Cool the mixture in an ice-water bath.[5]

-

Addition of Reactants: In a separate flask, dissolve this compound (1.0 eq.) and the acyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.[6]

-

Quenching: Slowly pour the reaction mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid.[5]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated NaHCO₃ solution, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.[5]

-

Purification: Purify the crude ketone by recrystallization or column chromatography.

Visualizations

Logical Relationship of Friedel-Crafts Reactions

References

- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 1,2,3,4-Tetramethylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,3,4-tetramethylbenzene (prehnitene) as a starting material in organic synthesis. Detailed protocols for the preparation of key derivatives, including pyromellitic dianhydride, this compound-5-sulfonyl chloride, and acylated products, are presented. This document is intended to serve as a practical guide for laboratory chemists engaged in the synthesis of functionalized aromatic compounds for applications in materials science and drug discovery.

Overview of Synthetic Applications

This compound is a versatile starting material primarily utilized for the synthesis of polyfunctional aromatic compounds. Its symmetrically substituted benzene (B151609) ring allows for regioselective functionalization, making it a valuable precursor for various industrial and research chemicals. Key applications include its oxidation to pyromellitic dianhydride, a monomer for high-performance polyimides, and its conversion to sulfonyl chlorides and acylated derivatives, which are useful intermediates in the synthesis of novel organic molecules.

Synthesis of Pyromellitic Dianhydride (PMDA)

Pyromellitic dianhydride is a crucial monomer in the production of high-performance polymers like polyimides, which are known for their exceptional thermal stability.[1] While the industrial production of PMDA often involves the vapor-phase oxidation of the isomer durene (1,2,4,5-tetramethylbenzene), a laboratory-scale synthesis can be adapted for this compound through a two-step liquid-phase oxidation followed by dehydration.

Experimental Protocol: Liquid-Phase Oxidation of this compound to Pyromellitic Acid

This protocol is adapted from the established liquid-phase oxidation of durene.[2]

Materials:

-

This compound

-

Acetic acid (glacial)

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Oxygen gas

-

Nitrogen gas

-

Hydrochloric acid (concentrated)

-

Deionized water

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

-

Heating mantle

-

Buchner funnel and filter flask

-

Crystallization dish

-

Oven

Procedure:

-

Charge the high-pressure autoclave with this compound (1.0 mol), acetic acid (1000 mL), cobalt(II) acetate tetrahydrate (0.02 mol), manganese(II) acetate tetrahydrate (0.02 mol), and sodium bromide (0.04 mol).

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with oxygen to 2.0 MPa.

-

Begin stirring and heat the mixture to 180-200 °C. Maintain this temperature and pressure for 4-6 hours, continuously supplying oxygen to maintain the pressure.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

Transfer the reaction mixture to a crystallization dish and cool to 5-10 °C to precipitate the crude pyromellitic acid.

-

Collect the solid product by vacuum filtration and wash with cold acetic acid.

-

Recrystallize the crude product from hot deionized water, treating with activated charcoal if necessary to remove colored impurities.

-

Dry the purified pyromellitic acid in an oven at 120 °C to a constant weight.

Experimental Protocol: Dehydration of Pyromellitic Acid to Pyromellitic Dianhydride

Materials:

-

Pyromellitic acid

-

Acetic anhydride (B1165640)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Place the dried pyromellitic acid (1.0 mol) in a round-bottom flask.

-

Add acetic anhydride (3.0 mol) to the flask.

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature, which will cause the pyromellitic dianhydride to crystallize.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold, dry diethyl ether.

-

Dry the product in a vacuum oven at 150 °C for 4 hours.

| Parameter | Value | Reference |

| Oxidation Reaction | ||

| Temperature | 180-220 °C | [2] |

| Pressure | 2.0–3.0 MPa | [2] |

| Catalyst System | Co–Mn–Br | [2] |

| Solvent | Acetic Acid | [2] |

| Reaction Time | 3–6 hours | [2] |

| Dehydration Reaction | ||

| Dehydrating Agent | Acetic anhydride | [3] |

| Reaction Temperature | Reflux (~140 °C) | N/A |

| Expected Yield | >95% | N/A |

Synthesis of this compound-5-sulfonyl Chloride

Sulfonyl chlorides are important intermediates in the synthesis of sulfonamides, which are a class of compounds with significant applications in medicinal chemistry. The following protocol is adapted from the sulfonylation of mesitylene.[4]

Experimental Protocol: Chlorosulfonation of this compound

Materials:

-

This compound

-

Chlorosulfonic acid

-

Dichloromethane (B109758) (anhydrous)

-

Crushed ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked flask, place this compound (0.1 mol) and anhydrous dichloromethane (100 mL).

-

Cool the flask to 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (0.3 mol) dropwise from the addition funnel over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound-5-sulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent like hexane.

| Parameter | Value | Reference |

| Reactant Ratio (Substrate:Chlorosulfonic acid) | 1 : 3 | [4] |

| Reaction Temperature | 0 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Solvent | Dichloromethane | N/A |

| Expected Yield | Moderate to High | N/A |

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. These ketones can serve as precursors for a wide range of more complex molecules.[5]

Experimental Protocol: Acylation with Acetyl Chloride

Materials:

-

This compound

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a drying tube, and a nitrogen inlet

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, cool the flask to 0 °C.

-

Slowly add acetyl chloride (0.11 mol) dropwise.

-

After the addition is complete, add a solution of this compound (0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Catalyst | Anhydrous AlCl₃ | [5] |

| Acylating Agent | Acetyl Chloride | [5] |

| Solvent | Anhydrous Dichloromethane | N/A |

| Reaction Temperature | 0 °C to Room Temperature | N/A |

| Expected Product | 2,3,4,5-Tetramethylacetophenone | N/A |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of key derivatives from this compound.